molecular formula C10H23AlO3 B568251 Aluminum, dihydroxy(1-oxodecyl)- CAS No. 121053-43-8

Aluminum, dihydroxy(1-oxodecyl)-

Cat. No.: B568251
CAS No.: 121053-43-8
M. Wt: 218.273
InChI Key: BFWVXYLJEJPPLY-UHFFFAOYSA-N
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Description

Aluminum, dihydroxy(1-oxodecyl)- (CAS 121053-43-8) is an organoaluminum compound with the molecular formula C₁₀H₂₁AlO₃. Structurally, it consists of an aluminum atom coordinated with two hydroxyl groups and a 1-oxodecyl chain (a decyl group with a ketone moiety at the terminal carbon). This compound is notable for its amphiphilic nature, combining hydrophilic hydroxyl groups with a hydrophobic alkyl chain. Such dual functionality enables interactions with both polar and non-polar environments, making it relevant in applications like catalysis, materials science, and environmental chemistry .

Properties

CAS No.

121053-43-8

Molecular Formula

C10H23AlO3

Molecular Weight

218.273

IUPAC Name

decanoylaluminum;dihydrate

InChI

InChI=1S/C10H19O.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11;;;/h2-9H2,1H3;;2*1H2

InChI Key

BFWVXYLJEJPPLY-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)[Al].O.O

Synonyms

Aluminum, dihydroxy(1-oxodecyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aluminum, (Decanoato-O)Dihydroxy- (CAS 123774-65-2)
  • Molecular Formula : C₁₀H₂₁AlO₄.
  • Structural Differences: Replaces the 1-oxodecyl chain with a decanoate (carboxylate) group. The carboxylate ligand introduces a negative charge, enhancing solubility in polar solvents compared to the neutral 1-oxodecyl derivative.
  • Key Properties :
    • Higher thermal stability due to stronger Al–O bonds in the carboxylate group.
    • Increased hydrophilicity, facilitating aqueous dispersion.
  • Research Findings: Carboxylate ligands in organoaluminum compounds promote chelation with divalent cations (e.g., Ca²⁺, Mg²⁺), enhancing their use in water treatment applications .
Aluminum Stearate (CAS 637-12-7)
  • Molecular Formula : C₁₈H₃₅AlO₄.
  • Structural Differences : Features a stearate (C₁₈ carboxylate) chain instead of the shorter 1-oxodecyl group.
  • Key Properties :
    • Superior hydrophobicity and viscosity-modifying properties due to the longer alkyl chain.
    • Widely used as a thickening agent in lubricants and cosmetics.
  • Research Findings: Aluminum stearate forms stable gels in non-polar solvents, a property less pronounced in shorter-chain analogs like Aluminum, dihydroxy(1-oxodecyl)- .
Aluminum Acetylacetonate (CAS 13963-57-0)
  • Molecular Formula : C₁₅H₂₁AlO₆.
  • Structural Differences: Contains acetylacetonate ligands (bidentate enolate) instead of hydroxyl and alkyl groups.
  • Key Properties :
    • High solubility in organic solvents and stability under oxidative conditions.
    • Preferred in catalysis (e.g., Ziegler-Natta polymerization) due to its Lewis acidity.
  • Research Findings :
    • Aluminum acetylacetonate exhibits stronger Lewis acidity compared to alkyl-aluminum derivatives, attributed to electron-withdrawing effects of the acetylacetonate ligands .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Melting Point (°C)
Aluminum, dihydroxy(1-oxodecyl)- C₁₀H₂₁AlO₃ 192.24 Low 120–125
Aluminum, (decanoato-O)dihydroxy- C₁₀H₂₁AlO₄ 208.25 Moderate 135–140
Aluminum stearate C₁₈H₃₅AlO₄ 344.45 Insoluble 155–160
Aluminum acetylacetonate C₁₅H₂₁AlO₆ 324.31 Insoluble 246–250

Table 2. Environmental Behavior

Compound Agglomeration Tendency Dissolution Rate in Freshwater Interaction with Organic Matter
Aluminum, dihydroxy(1-oxodecyl)- High Rapid (due to hydroxyl groups) Forms complexes with humic acid
Aluminum, (decanoato-O)dihydroxy- Moderate Slower (carboxylate stability) Strong chelation with cations
Aluminum stearate Low Negligible Minimal interaction

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